7-Epiphlomiol

Description

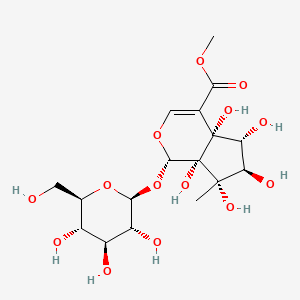

7-Epiphlomiol is an iridoid glucoside first isolated in 1996 from the roots of Phlomis mongolica (Mongolian Phlomis) by Zhang Chengzhong et al. . Its structure was determined using chemical degradation and spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). The compound features a cyclopentanoid monoterpene skeleton conjugated with a glucose moiety, with stereochemical variations at the C-7 position distinguishing it from related iridoids . Subsequent studies identified 7-epiphlomiol in other Phlomis species, such as Phlomis umbrosa and Lamiophlomis rotata, where it is associated with traditional medicinal uses for rheumatic diseases .

Properties

CAS No. |

55732-45-1 |

|---|---|

Molecular Formula |

C17H26O14 |

Molecular Weight |

454.4 g/mol |

IUPAC Name |

methyl (1S,4aR,5R,6R,7S,7aS)-4a,5,6,7,7a-pentahydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H26O14/c1-15(25)10(22)11(23)16(26)5(12(24)28-2)4-29-14(17(15,16)27)31-13-9(21)8(20)7(19)6(3-18)30-13/h4,6-11,13-14,18-23,25-27H,3H2,1-2H3/t6-,7-,8+,9-,10-,11-,13+,14+,15+,16-,17+/m1/s1 |

InChI Key |

XTIUAZYOQHDVCO-YQPXONIKSA-N |

SMILES |

CC1(C(C(C2(C1(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@@]1([C@@H]([C@H]([C@]2([C@@]1([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1(C(C(C2(C1(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |

Synonyms |

7-epi-phlomiol 7-epiphlomiol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Epimers

7-Epiphlomiol belongs to a class of iridoid glucosides characterized by a bicyclic monoterpene core. Key structural analogues include:

Key Findings:

- Stereochemical Differentiation : The C-7 epimerism between 7-epiphlomiol and phlomiol significantly impacts their biological activity and interaction with enzymes. For instance, 7-epiphlomiol’s β-configuration at C-7 enhances its solubility in polar solvents compared to phlomiol .

- Functional Group Variations : Shanzhiside methyl ester lacks the C-8 acetyl group present in 7-epiphlomiol, making it less stable under acidic conditions . The addition of a syringyl group in sesamoside alters its antioxidant properties .

Research Controversies and Clarifications

A 2005 study corrected earlier misassignments of iridoid structures. This highlights the necessity of advanced NMR techniques (e.g., HMBC, NOESY) for resolving stereochemical ambiguities in iridoids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.